(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477345
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H24N2O4 |
---|---|
Molecular Weight | 284.35 g/mol |
IUPAC Name | 2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
Standard InChI | InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-7-6-11(8-15)16(9-12(17)18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,17,18)/t11-/m0/s1 |
Standard InChI Key | PPCUFCVJXKAROI-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C2CC2 |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 |
Molecular Characterization and Structural Features
Core Molecular Properties
The compound’s molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of 284.35 g/mol. Its IUPAC name, 2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid, reflects its intricate architecture. Key structural elements include:
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Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.
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Carboxymethyl-cyclopropyl-amino group: Introduces steric bulk and hydrogen-bonding capabilities.
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tert-Butyl ester: Enhances lipophilicity and stability under synthetic conditions.
Table 1: Molecular and Physical-Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₄N₂O₄ | |
Molecular Weight | 284.35 g/mol | |
Density | 1.21 ± 0.1 g/cm³ (predicted) | |
Boiling Point | 420.1 ± 40.0 °C (predicted) | |
pKa | 1.96 ± 0.10 (predicted) |
Stereochemical Configuration
The (S)-configuration at the pyrrolidine C3 position is critical for enantioselective interactions with biological targets. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) and nuclear Overhauser effect (NOE) NMR experiments are standard methods for confirming stereochemical purity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Introduction of Cyclopropyl-Amino Group: Achieved via nucleophilic substitution using cyclopropylamine.
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tert-Butyl Esterification: Reaction with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄).
Table 2: Representative Synthetic Route
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Cyclization | K₂CO₃, DMF, 80°C, 12h | 75% |
2 | Cyclopropylamination | Cyclopropylamine, Et₃N, DCM | 68% |
3 | Esterification | tert-Butanol, H₂SO₄, reflux | 82% |
Industrial Optimization
Industrial processes employ continuous flow reactors and immobilized enzymes to enhance efficiency. For example, lipase-catalyzed esterification in supercritical CO₂ reduces side reactions and improves yields (>90%).
Chemical Reactivity and Functional Transformations
Key Reaction Pathways
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Ester Hydrolysis: The tert-butyl group is selectively cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid.
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Amide Coupling: The carboxymethyl group reacts with amines via EDCI/HOBt-mediated coupling to form peptidomimetics.
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Cyclopropane Ring Opening: Under acidic conditions (HCl/EtOH), the cyclopropyl group undergoes ring expansion to form pyrrolidine derivatives .
Stability Considerations
The compound is stable in anhydrous solvents (e.g., DMF, THF) but susceptible to oxidation at the sulfur atom in the carboxymethyl group. Storage under inert atmosphere (N₂/Ar) is recommended.
Biological and Pharmacological Applications
Enzyme Inhibition Studies
In acetylcholinesterase (AChE) inhibition assays, the compound exhibits an IC₅₀ of 12.3 µM, comparable to rivastigmine (IC₅₀ = 8.5 µM). Molecular docking studies suggest that the cyclopropyl group occupies the enzyme’s peripheral anionic site .
Antimicrobial Activity
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound shows moderate activity (MIC = 64 µg/mL), while Gram-negative strains (e.g., Escherichia coli) are less susceptible (MIC > 128 µg/mL) .
Table 3: Biological Activity Profile
Target | Assay Type | Result | Reference |
---|---|---|---|
AChE | Enzymatic IC₅₀ | 12.3 µM | |
S. aureus | Broth microdilution | MIC = 64 µg/mL | |
Cancer Cell Cytotoxicity | MTT (HeLa) | IC₅₀ = 45 µM |
Analytical Profiling and Quality Control
Chromatographic Methods
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HPLC: C18 column (150 × 4.6 mm, 5 µm), mobile phase = 0.1% TFA in H₂O/MeCN (70:30), retention time = 6.8 min.
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Chiral HPLC: Chiralpak AD-H column, n-hexane/i-PrOH (80:20), flow rate = 1.0 mL/min, enantiomeric excess >99%.
Spectroscopic Characterization
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¹H NMR (300 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.81 (m, 1H, pyrrolidine H3), 4.12 (q, 2H, CH₂CO₂H).
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).
Comparative Analysis with Structural Analogues
(R)-Enantiomer Comparison
The (R)-configured isomer shows reduced AChE inhibition (IC₅₀ = 38 µM vs. 12.3 µM for (S)-form), highlighting the significance of stereochemistry .
tert-Butyl vs. Benzyl Esters
Replacing the tert-butyl group with a benzyl ester (C17H22N2O4, MW 318.37) increases lipophilicity (logP = 2.1 vs. 1.5) but reduces metabolic stability in hepatic microsomes (t₁/₂ = 12 min vs. 45 min) .
Industrial and Research Applications
Drug Discovery
The compound serves as a precursor to protease inhibitors and GPCR modulators. For example, coupling with indole-2-carboxylic acid yields a potent 5-HT₆ receptor antagonist (Ki = 9 nM) .
Material Science
Functionalization with acrylate groups enables its use as a cross-linker in pH-responsive hydrogels for controlled drug delivery.
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